5-Chloro-2-isopropylnicotinaldehyde

Description

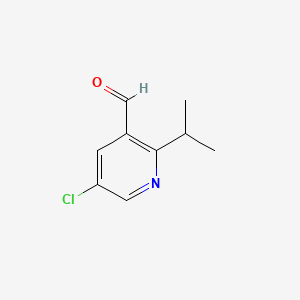

5-Chloro-2-isopropylnicotinaldehyde is a substituted nicotinaldehyde derivative featuring a pyridine ring with an aldehyde group at position 1, a chlorine atom at position 5, and an isopropyl group at position 2. Its molecular formula is C₉H₁₀ClNO, and its molecular weight is 183.45 g/mol (calculated from atomic masses). This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive aldehyde group and the electronic effects imparted by the chlorine and isopropyl substituents.

Properties

CAS No. |

1211515-26-2 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.635 |

IUPAC Name |

5-chloro-2-propan-2-ylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3 |

InChI Key |

HVBTWDKMYVAGPW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=NC=C(C=C1C=O)Cl |

Synonyms |

5-chloro-2-isopropylnicotinaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 5-Chloro-2-isopropylnicotinaldehyde with two analogs from the literature: 5-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxynicotinaldehyde .

Structural and Molecular Differences

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 2/5) | Core Ring System |

|---|---|---|---|---|

| This compound | C₉H₁₀ClNO | 183.45 | Isopropyl (2), Cl (5) | Pyridine (N at 3) |

| 5-Chloro-2-methoxybenzaldehyde | C₈H₇ClO₂ | 170.45 | Methoxy (2), Cl (5) | Benzene |

| 5-Chloro-2-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.45 | Methoxy (2), Cl (5) | Pyridine (N at 3) |

Key Observations:

Ring System :

- The nicotinaldehyde derivatives (pyridine-based) exhibit distinct electronic properties compared to benzaldehyde analogs due to the electronegative nitrogen atom in the pyridine ring. This nitrogen enhances electrophilicity at the aldehyde group, influencing reactivity in condensation or nucleophilic addition reactions .

- Benzaldehyde derivatives lack this nitrogen, resulting in reduced polarity and altered solubility.

Substituent Effects: Isopropyl vs. In contrast, the methoxy group in the analogs is smaller and electron-donating, which may accelerate reactions at the aldehyde site . Chlorine Position: All three compounds feature a chlorine atom at position 5, contributing electron-withdrawing effects that stabilize the aldehyde group and direct electrophilic substitution.

Research Implications

The structural variations among these compounds underscore the importance of substituent choice in tuning reactivity and application scope. For example:

- Pharmaceuticals : Pyridine-based aldehydes like this compound are valuable intermediates for bioactive molecules, where the nitrogen atom can participate in hydrogen bonding with biological targets.

- Agrochemicals : The chlorine substituent enhances stability against metabolic degradation, a trait shared across all three compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.